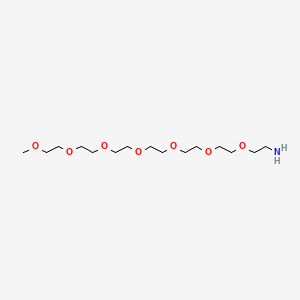
2,5,8,11,14,17,20-Heptaoxadocosan-22-amine
Vue d'ensemble
Description
m-PEG7-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
Bioconjugaison
La bioconjugaison est une stratégie chimique permettant de former une liaison covalente stable entre deux molécules. “2,5,8,11,14,17,20-Heptaoxadocosan-22-amine” peut être utilisé en bioconjugaison pour lier des biomolécules pour diverses applications de recherche .
Administration de médicaments
Ce composé peut être utilisé dans les systèmes d'administration de médicaments. Il peut être utilisé pour modifier les propriétés des molécules médicamenteuses afin d'améliorer leur solubilité, leur stabilité et leur biodisponibilité .
Hydrogel de PEG
“this compound” peut être utilisé dans la formation d'hydrogels de PEG (polyéthylène glycol). Ces hydrogels ont des applications en génie tissulaire et en médecine régénérative .
Agent de réticulation
Ce composé peut agir comme agent de réticulation en chimie des polymères. Les agents de réticulation sont utilisés pour créer des connexions entre de grandes molécules, ce qui peut modifier les propriétés du matériau résultant .
Fonctionnalisation de surface
“this compound” peut être utilisé pour la fonctionnalisation de surface. Ce processus implique la modification de la surface d'un matériau pour modifier ses propriétés, ce qui peut être bénéfique dans diverses applications scientifiques et industrielles .
Mécanisme D'action
Target of Action
The primary target of 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine, also known as m-PEG7-Amine, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound acts as a linker molecule in the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The interaction between the compound and its targets leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By promoting the degradation of specific proteins, it can influence various cellular processes, including cell cycle progression, transcriptional regulation, and immune response .
Pharmacokinetics
As a pegylated compound, it is expected to have improved solubility and stability, which could enhance its bioavailability .
Result of Action
The molecular effect of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular functions depending on the role of the degraded protein .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , suggesting that it may be sensitive to light, moisture, and temperature variations.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQSLHPGFFGOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596092 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-38-0 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



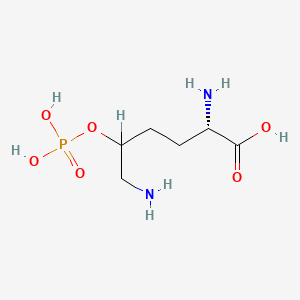
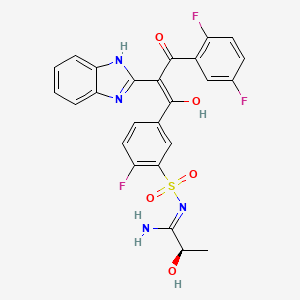

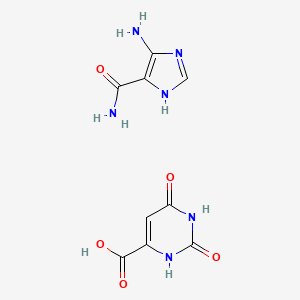

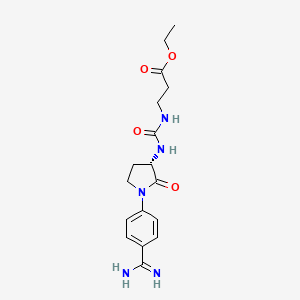

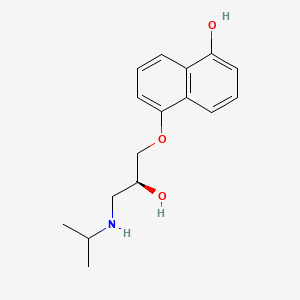
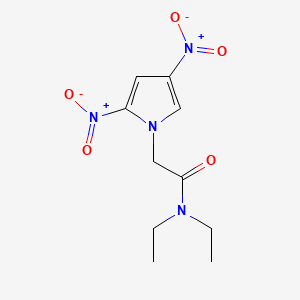
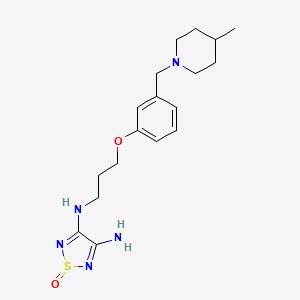
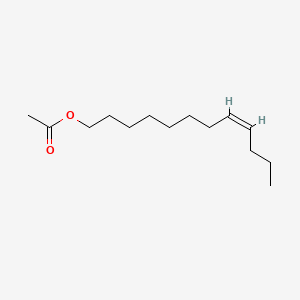

![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
